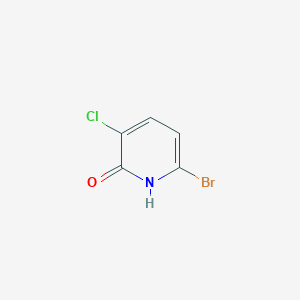

6-Bromo-3-chloropyridin-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPTUKRTKIOTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393550-81-6 | |

| Record name | 6-bromo-3-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route to 6-Bromo-3-chloropyridin-2-ol, a valuable halogenated pyridin-2-one derivative. Pyridin-2-one scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. This document outlines a two-step synthesis commencing with the preparation of the key intermediate, 3-chloro-2-hydroxypyridine, followed by its regioselective bromination. The causality behind experimental choices and the underlying chemical principles are discussed to provide a thorough understanding of the synthetic strategy.

Strategic Approach to the Synthesis of 6-Bromo-3-chloropyridin-2-ol

The synthesis of 6-Bromo-3-chloropyridin-2-ol can be strategically approached in two key stages:

-

Step 1: Synthesis of the Precursor, 3-chloro-2-hydroxypyridine. This initial step focuses on the formation of the foundational pyridin-2-one ring with the desired chlorine substituent at the 3-position.

-

Step 2: Regioselective Bromination. The subsequent step involves the introduction of a bromine atom at a specific position on the 3-chloro-2-hydroxypyridine ring. The directing effects of the existing substituents are crucial for achieving the desired 6-bromo isomer.

This synthetic plan is depicted in the following workflow diagram:

[Image of the chemical reaction showing 3-hydroxypyridine reacting with sodium hypochlorite to yield 2-chloro-3-hydroxypyridine]

[Image of the chemical reaction showing 3-chloro-2-hydroxypyridine reacting with N-Bromosuccinimide (NBS) to yield 6-Bromo-3-chloropyridin-2-ol]

Foreword: The Strategic Utility of Polyfunctional Heterocycles

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol

In the landscape of modern drug discovery and materials science, the strategic value of a chemical intermediate is often measured by its functional complexity and the selective reactivity it offers. Poly-halogenated heterocyclic compounds are prime examples of such valuable building blocks. They present chemists with multiple, distinct reaction sites that can be addressed in a controlled, sequential manner to build molecular diversity. 6-Bromo-2-chloropyridin-3-ol (CAS No: 52764-12-2) epitomizes this principle. This guide provides a comprehensive technical overview of its chemical properties, reactivity, and safe handling, offering field-proven insights for researchers and drug development professionals aiming to leverage its synthetic potential.

Compound Identification and Physicochemical Profile

Correctly identifying a chemical entity is the bedrock of reproducible science. While sometimes referred to by variations in nomenclature, the structure is unambiguously defined by its CAS number.

Nomenclature Clarification: The IUPAC name for this compound is 6-bromo-2-chloropyridin-3-ol. It is important to note the position of the hydroxyl group at the 3-position.

Caption: Chemical Structure of 6-Bromo-2-chloropyridin-3-ol

Core Chemical Properties

Quantitative data for this compound is not extensively published, which is common for specialized building blocks. The available information is summarized below. For properties marked as "Data not publicly available," experimental determination is required.

| Property | Value | Source |

| CAS Number | 52764-12-2 | |

| Molecular Formula | C₅H₃BrClNO | [1][2] |

| Molecular Weight | 208.44 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥98% | [1][2] |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Solubility | Data not publicly available | |

| InChI Key | RMZDAJISDIUUMM-UHFFFAOYSA-N |

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Given the absence of published data, a standard DSC protocol is recommended for determining the melting point, a critical parameter for reaction setup and purity assessment.

Objective: To determine the precise melting point and assess the thermal stability of 6-Bromo-2-chloropyridin-3-ol.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting range (e.g., 250°C).

-

Use an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

Trustworthiness: This self-validating system relies on a calibrated instrument and a well-defined thermal ramp. The resulting thermogram provides not only the melting point but also insight into potential phase transitions or decomposition events prior to melting.

Caption: Experimental Workflows for Property Determination.

Synthesis and Strategic Reactivity

6-Bromo-2-chloropyridin-3-ol is primarily utilized as a versatile building block, where its value lies in the differential reactivity of its two halogen substituents.

Reactivity Profile: Chemoselective Cross-Coupling

The key to unlocking the synthetic potential of this molecule is understanding the hierarchy of reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates its oxidative addition to the Pd(0) catalyst at lower temperatures.

This differential reactivity allows for a stepwise functionalization strategy:

-

Step 1: Reaction at the C6-Bromine: A selective cross-coupling reaction can be performed at the C6 position, leaving the chlorine atom at C2 untouched.[3][4]

-

Step 2: Reaction at the C2-Chlorine: The resulting 2-chloro-6-substituted pyridine intermediate can then undergo a second transformation at the C2 position, often under more forcing conditions or with a different catalyst system, or via nucleophilic aromatic substitution.

A study by Hocek et al. on related 6-bromo-2-chloropyridin-3-yl C-deoxyribonucleosides demonstrated this principle effectively. They showed that Pd-catalyzed cross-coupling reactions proceeded chemoselectively at the bromine position.[3][4] This provides strong, authoritative evidence for this reactivity pattern.

Sources

- 1. 6-溴-2-氯吡啶-3-醇 - CAS:52764-12-2 - 上海达瑞精细化学品有限公司 [chembee.com]

- 2. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]

- 3. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

Spectroscopic Data for 6-Bromo-3-chloropyridin-2-ol: A Predictive Technical Guide

Introduction

6-Bromo-3-chloropyridin-2-ol is a halogenated pyridinol derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its substituents—a bromine atom, a chlorine atom, and a hydroxyl group on the pyridine core—gives rise to a unique electronic and steric profile, making it a valuable synthon for targeted drug design. Accurate structural elucidation of this compound and its derivatives is paramount for ensuring the efficacy and safety of the final products. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 6-Bromo-3-chloropyridin-2-ol. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous substituted pyridines to construct a highly probable spectroscopic profile. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Molecular Structure and Tautomerism

It is crucial to recognize that 6-Bromo-3-chloropyridin-2-ol can exist in a tautomeric equilibrium with its corresponding pyridin-2-one form, 6-bromo-3-chloro-1H-pyridin-2-one. The position of this equilibrium can be influenced by the solvent, temperature, and pH. For the purpose of this guide, we will primarily discuss the pyridin-2-ol tautomer, while acknowledging the potential for the pyridin-2-one form to be present, which would manifest as distinct spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 6-Bromo-3-chloropyridin-2-ol are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Bromo-3-chloropyridin-2-ol is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Bromo-3-chloropyridin-2-ol

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~11-13 | Broad Singlet | - | 1H | OH |

| ~7.6 | Doublet | ~8.0 | 1H | H-4 |

| ~7.1 | Doublet | ~8.0 | 1H | H-5 |

Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is often preferred for pyridinols as it can facilitate the observation of the exchangeable hydroxyl proton. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution of coupling patterns.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-3-chloropyridin-2-ol in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer to the appropriate frequency.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include a spectral width of approximately 15 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing hydroxyl proton.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 6-Bromo-3-chloropyridin-2-ol is predicted to display five signals, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the directly attached and neighboring substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromo-3-chloropyridin-2-ol

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 |

| ~110 | C-3 |

| ~140 | C-4 |

| ~125 | C-5 |

| ~145 | C-6 |

Causality of Experimental Choices: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is only 1.1%.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A spectral width of approximately 220 ppm is appropriate for most organic molecules.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent peak used for chemical shift referencing.

Caption: Predicted fragmentation pathway for 6-Bromo-3-chloropyridin-2-ol.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300 to detect the molecular ion and its fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Propose fragmentation pathways based on the observed fragment ions. [1][2][3]

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 6-Bromo-3-chloropyridin-2-ol. By combining fundamental spectroscopic principles with data from analogous compounds, a comprehensive and reliable spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the unambiguous identification and characterization of this important chemical entity. It is imperative to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Szczepanik, A., Person, W. B., & Kwiatkowski, J. S. (1982). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. Journal of the American Chemical Society, 104(19), 5347-5353. Available at: [Link]

-

NIST Chemistry WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Pyridine, 2-bromo-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydroxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-hydroxypyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Halogenated Pyridinols: A Focus on 6-Bromo-3-chloropyridin-2-ol and its Isomers

A Note on Nomenclature and Tautomerism: Initial searches for "6-Bromo-3-chloropyridin-2-ol" do not yield specific literature, suggesting this exact isomer may be novel, undocumented, or more commonly referred to by a different name. It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridin-2-one form. For the purpose of this guide, we will explore the broader class of bromo-chloro substituted hydroxypyridines, with a focus on documented isomers to provide a comprehensive understanding of their discovery, synthesis, and applications.

Introduction: The Versatility of Halogenated Pyridine Scaffolds

Halogenated pyridines are a cornerstone in modern medicinal chemistry and materials science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent motif in numerous natural products and synthetic compounds with diverse biological activities. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine scaffold dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. These modifications make halogenated pyridines highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials[1][2][3].

Specifically, compounds featuring both bromine and chlorine atoms on a hydroxypyridine core, such as the isomers of bromo-chloro-hydroxypyridine, offer multiple reactive sites for further chemical transformations. This multi-functional nature allows for the strategic and selective introduction of various substituents, enabling the construction of complex molecular architectures[4].

Tautomerism in 2-Hydroxypyridines

A fundamental concept in the chemistry of 2-hydroxypyridines is their existence as a mixture of two tautomeric forms in equilibrium: the hydroxy form and the pyridone form. This equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.

Caption: Tautomeric equilibrium of a 2-hydroxypyridine derivative.

A Closely Related Isomer: 6-Bromo-2-chloropyridin-3-ol

Due to the limited information on 6-Bromo-3-chloropyridin-2-ol, this guide will focus on the well-documented isomer, 6-Bromo-2-chloropyridin-3-ol (CAS Number: 52764-12-2)[5][6]. This commercially available compound serves as an excellent case study for understanding the synthesis and reactivity of this class of molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52764-12-2 | [5] |

| Molecular Formula | C₅H₃BrClNO | |

| Molecular Weight | 208.44 g/mol | |

| Appearance | Solid | |

| Purity (typical) | >98% | [5] |

Synthesis of Halogenated Pyridinols

The synthesis of halogenated pyridinols often involves multi-step sequences starting from readily available pyridine derivatives. While a specific synthesis for 6-Bromo-3-chloropyridin-2-ol is not documented, general strategies for the synthesis of related compounds can be extrapolated.

A common approach involves the diazotization of an aminopyridine precursor, followed by hydrolysis to introduce the hydroxyl group. For instance, the synthesis of 3-bromo-2-hydroxypyridine proceeds from 2-amino-3-bromopyridine[7].

Representative Synthetic Protocol: Synthesis of 3-Bromo-2-hydroxypyridine

This protocol illustrates a general method that could be adapted for the synthesis of other bromo-hydroxypyridines.

Starting Material: 2-Amino-3-bromopyridine

Reagents: Sodium nitrite, Sulfuric acid, Water, Sodium hydroxide, Chloroform, Magnesium sulfate, Brine.

Procedure: [7]

-

A solution of 2-amino-3-bromopyridine in aqueous sulfuric acid is prepared and cooled to 0 °C.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for 1 hour.

-

The reaction is carefully neutralized to pH 7 with a sodium hydroxide solution.

-

The aqueous layer is extracted multiple times with chloroform.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Caption: Generalized workflow for the synthesis of a hydroxypyridine from an aminopyridine precursor.

Applications in Drug Discovery and Development

Halogenated pyridinols are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of multiple reactive handles (the hydroxyl group and two different halogen atoms) allows for selective functionalization through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution[3][4].

These synthetic strategies enable the exploration of a vast chemical space, leading to the discovery of novel compounds with therapeutic potential. For example, the 6-chloropyridin-3-amine scaffold, a related structure, is a crucial pharmacophore in the development of kinase inhibitors for cancer therapy and modulators of nicotinic acetylcholine receptors for neurological disorders[3]. The bromo-chloro-hydroxypyridine core offers similar potential for the development of novel therapeutics.

Conclusion

While the specific compound 6-Bromo-3-chloropyridin-2-ol is not prominently featured in the scientific literature, an examination of its isomers and related halogenated pyridinols reveals a class of compounds with significant synthetic utility and potential applications in drug discovery. A thorough understanding of their synthesis, reactivity, and the fundamental principle of tautomerism is essential for researchers and scientists working in medicinal chemistry. The strategic use of these versatile building blocks will undoubtedly continue to fuel the development of new and innovative medicines.

References

-

PubChem Compound Summary for CID 14595225, 6-Bromo-5-chloropyridin-3-ol. National Center for Biotechnology Information. [Link]

-

Kubelka, T., Slavětínská, L., Eigner, V., & Hocek, M. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4348–4357. [Link]

-

Hocek, M., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Medium. [Link]

-

Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. LinkedIn. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis. LinkedIn. [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

-

6-Bromo-2-chloro-3-pyridinamine | CAS#:169833-70-9. Chemsrc. [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

PubChem Compound Summary for CID 78820, 2-Bromo-6-chloropyridine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 44119667, 3-Bromo-6-chloropyridine-2-carbonitrile. National Center for Biotechnology Information. [Link]

-

Chemical Compound - 4-Chloro-6, 7-dimethoxyquinoline (35654-56-9) Trader. Cynor Laboratories. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]

- 6. 6-Bromo-2-chloropyridin-3-ol AldrichCPR 52764-12-2 [sigmaaldrich.com]

- 7. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-3-chloropyridin-2-ol: Chemical Profile and Synthetic Utility

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of functionalized heterocyclic building blocks is paramount. 6-Bromo-3-chloropyridin-2-ol is a halogenated pyridine derivative that presents a unique combination of reactive sites, making it a versatile intermediate for the construction of more complex molecular architectures. The electron-deficient nature of the pyridine ring, further accentuated by the presence of three distinct electron-withdrawing substituents (bromo, chloro, and hydroxyl/oxo), dictates its chemical behavior and unlocks a diverse range of potential transformations.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of 6-Bromo-3-chloropyridin-2-ol. Rather than focusing on a specific biological mechanism of action, which is not prominently documented in current scientific literature, this document will serve as a foundational resource for researchers and drug development professionals. The aim is to furnish a comprehensive understanding of how this compound can be effectively utilized as a starting material or key intermediate in the synthesis of novel chemical entities. We will delve into the nuanced reactivity of its functional groups and provide insights into its role in constructing valuable molecular scaffolds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-3-chloropyridin-2-ol is fundamental to its successful application in synthesis. The molecule exists in tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms, a common feature of 2-hydroxypyridines. This equilibrium can be influenced by factors such as solvent polarity and pH.

| Property | Value | Source |

| Molecular Formula | C5H3BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| CAS Number | 1393550-81-6 | [2] |

| Appearance | Typically a solid | |

| Tautomerism | Exists in equilibrium between the 6-Bromo-3-chloropyridin-2-ol and 6-Bromo-3-chloro-1,2-dihydropyridin-2-one forms. |

Reactivity and Synthetic Potential

The synthetic utility of 6-Bromo-3-chloropyridin-2-ol is primarily dictated by the presence of its three functional groups: the bromo group, the chloro group, and the hydroxyl/oxo moiety. The pyridine ring itself, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position and the bromine atom at the 6-position are both susceptible to displacement by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen significantly activates these positions for SNAr reactions.[3] The relative reactivity of the C-Cl versus the C-Br bond can be influenced by the reaction conditions and the nature of the incoming nucleophile. Generally, the C-Br bond is weaker and thus more readily cleaved in many catalytic cross-coupling reactions, while the C-Cl bond at the activated 2-position is highly susceptible to direct nucleophilic attack.

The hydroxyl group can also participate in reactions, though its reactivity is often managed through protection-deprotection strategies or by leveraging its acidity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents serve as excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations.[4] These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with a wide array of functional groups. The chemoselectivity of these reactions, targeting either the bromine or chlorine, can often be controlled by judicious choice of catalyst, ligands, and reaction conditions.[5]

Experimental Protocols

The following protocols are illustrative examples of transformations that can be performed on halo-substituted pyridines, providing a starting point for the synthetic manipulation of 6-Bromo-3-chloropyridin-2-ol.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of a halogen on the pyridine ring with an amine nucleophile.

-

Reaction Setup: To a solution of the halo-substituted pyridine (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 2.0 eq) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5 - 3.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the palladium-catalyzed coupling of a halo-substituted pyridine with a boronic acid or ester.

-

Reaction Setup: In a reaction vessel, the halo-substituted pyridine (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01 - 0.1 eq), and a base (e.g., K2CO3, Na2CO3, CsF) (2.0 - 3.0 eq) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DME).

-

Reaction Conditions: The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80 °C to 110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the coupled product.

Visualization of Synthetic Transformations

The following diagrams illustrate the key reactive sites of 6-Bromo-3-chloropyridin-2-ol and potential synthetic pathways.

Caption: Reactivity map of 6-Bromo-3-chloropyridin-2-ol.

Caption: Workflow for Nucleophilic Aromatic Substitution.

Conclusion

While the specific biological mechanism of action for 6-Bromo-3-chloropyridin-2-ol remains to be fully elucidated, its value as a versatile chemical intermediate is clear. The distinct reactivity of its halogen and hydroxyl substituents, coupled with the inherent electronic properties of the pyridine core, provides chemists with a powerful tool for the synthesis of diverse and complex molecules. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the selective functionalization of this scaffold, opening avenues for the discovery of new pharmaceuticals, agrochemicals, and materials. This guide serves as a testament to the foundational importance of understanding the chemical principles that govern the reactivity of such building blocks, which is a critical prerequisite for innovation in chemical synthesis.

References

-

Organic & Biomolecular Chemistry (RSC Publishing).[5]

-

NINGBO INNO PHARMCHEM CO.,LTD.[4]

-

Moldb.[1]

-

Sigma-Aldrich.

-

Benchchem.[3]

-

Biomall.[2]

Sources

- 1. 52764-12-2 | 6-Bromo-2-chloropyridin-3-ol - Moldb [moldb.com]

- 2. biomall.in [biomall.in]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C -2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C -nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40774H [pubs.rsc.org]

An Investigational Framework for the Potential Biological Activity of 6-Bromo-3-chloropyridin-2-ol

A Technical Guide for Drug Discovery Professionals

Abstract

The 2-pyridone (or 2-hydroxypyridine) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] This guide presents an in-depth, prospective framework for the systematic investigation of a novel, uncharacterized derivative: 6-Bromo-3-chloropyridin-2-ol. While direct biological data for this specific molecule is not publicly available, its structural features—a halogenated 2-pyridone core—suggest a high probability of significant biological activity. This document outlines a logical, multi-phase research cascade designed to elucidate its potential as an anticancer, antimicrobial, or signaling pathway modulator. We provide field-proven experimental protocols, the rationale behind methodological choices, and visual workflows to guide researchers in unlocking the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigation

The 2-pyridone ring and its tautomer, 2-hydroxypyridine, are key pharmacophores due to their ability to act as bioisosteres for amides and phenols, and their capacity to serve as both hydrogen bond donors and acceptors.[3] This versatility has led to the development of pyridone derivatives with a wide spectrum of activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][4][5] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's physicochemical properties—including lipophilicity and metabolic stability—and often enhances its biological potency.[6][7]

The subject of this guide, 6-Bromo-3-chloropyridin-2-ol, combines the privileged 2-pyridone scaffold with dual halogenation. This unique combination warrants a thorough investigation, as analogous structures have shown promise as kinase inhibitors, anticancer agents, and modulators of critical signaling pathways like NF-κB.[1][4][8] This guide serves as a comprehensive roadmap for its initial characterization.

Proposed Investigational Workflow: A Phased Approach

A systematic screening cascade is essential to efficiently characterize a novel compound.[9][10] The proposed workflow for 6-Bromo-3-chloropyridin-2-ol is designed to move from broad, high-throughput screening to more specific, mechanism-of-action studies.

Caption: A proposed phased workflow for screening 6-Bromo-3-chloropyridin-2-ol.

Phase 1: Foundational Screening Protocols

The initial phase aims to broadly assess the compound's impact on cell viability and microbial growth to identify primary areas of biological activity.

Protocol: General Cytotoxicity Screening (MTT Assay)

This protocol determines the compound's effect on the viability of both cancerous and non-cancerous cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT salt to purple formazan crystals.[9] The amount of formazan is directly proportional to the number of viable cells.[11]

Step-by-Step Methodology:

-

Cell Preparation: Culture relevant cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and HEK293 for a non-cancerous control) in appropriate media and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare a 10 mM stock solution of 6-Bromo-3-chloropyridin-2-ol in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the cell plates with the compound-containing media. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Antibacterial Screening (Agar Disk Diffusion)

This is a standard, low-cost method for initial screening of antibacterial properties.[12]

Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with bacteria. If the compound has antibacterial activity, it will create a clear "zone of inhibition" where bacterial growth is prevented.[13]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension of test organisms (e.g., Staphylococcus aureus ATCC 25923 as a Gram-positive representative and Escherichia coli ATCC 25922 as a Gram-negative representative) equivalent to a 0.5 McFarland turbidity standard.[14]

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Prepare a stock solution of the compound (e.g., 1 mg/mL in DMSO). Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface. Pipette a fixed volume (e.g., 10 µL) of the compound solution onto a disk.

-

Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a known antibiotic (e.g., gentamicin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each disk.

Phase 2: Potency and Confirmation

If activity is observed in Phase 1, the next step is to quantify the compound's potency.

-

For Cytotoxic "Hits": An IC50 (half-maximal inhibitory concentration) value is determined by performing the MTT assay with a more granular, typically 8- to 12-point, dose-response curve.

-

For Antimicrobial "Hits": A Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, which identifies the lowest compound concentration that prevents visible bacterial growth in a liquid medium.[15]

| Parameter | Assay | Purpose | Typical Units |

| IC50 | Dose-Response MTT Assay | Quantifies potency of cytotoxic effect | µM or nM |

| MIC | Broth Microdilution | Quantifies potency of antibacterial effect | µg/mL |

| Table 1: Key parameters for quantifying biological activity in Phase 2. |

Phase 3: Investigating the Mechanism of Action (MoA)

Based on the established activities of the 2-pyridone scaffold, two high-probability mechanisms of action for a cytotoxic hit are kinase inhibition and disruption of the NF-κB signaling pathway.[1][4][16]

Potential MoA: Kinase Inhibition

Many pyridone derivatives function as ATP-competitive kinase inhibitors.[1] A broad kinase panel screen is the most efficient way to identify potential kinase targets.[17][18]

Protocol: Universal Kinase Activity Assay (ADP-Glo™)

Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[19]

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a multi-well plate, combine a panel of diverse recombinant kinases (representing different families of the human kinome) with their respective substrates and ATP in a reaction buffer.[19]

-

Inhibitor Addition: Add 6-Bromo-3-chloropyridin-2-ol at a fixed concentration (e.g., 10 µM) to the test wells. Include "no inhibitor" positive controls and "no enzyme" negative controls.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the unused ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: Calculate the percent inhibition for each kinase relative to the positive control. Significant inhibition (>50%) identifies a "hit" for follow-up IC50 determination.

Potential MoA: NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.[16][20] Several small molecules are known to inhibit this pathway at various points.[21][22][23]

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.

Protocol: NF-κB Reporter Gene Assay

Principle: This cell-based assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to reporter gene expression, which can be quantified. An inhibitor will reduce the signal.

Step-by-Step Methodology:

-

Cell Seeding: Seed a stable NF-κB luciferase reporter cell line (e.g., HEK293-NFκB-luc) into a 96-well plate.

-

Compound Pre-incubation: Treat the cells with various concentrations of 6-Bromo-3-chloropyridin-2-ol for 1-2 hours.

-

Pathway Stimulation: Induce the NF-κB pathway by adding a stimulant such as TNF-α (Tumor Necrosis Factor-alpha) to the wells.[16] Include unstimulated and stimulated controls.

-

Incubation: Incubate the plate for 6-8 hours to allow for reporter gene expression.

-

Lysis and Signal Detection: Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Data Acquisition: Measure the resulting luminescence using a plate reader.

-

Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the percent inhibition of NF-κB activity.

Conclusion and Future Directions

This guide provides a structured, evidence-based strategy for the initial biological evaluation of 6-Bromo-3-chloropyridin-2-ol. The 2-pyridone core is a highly validated pharmacophore, and the proposed workflow is designed to efficiently uncover potential anticancer or antimicrobial activities and delineate the underlying mechanism of action. Positive results from this screening cascade would provide a strong foundation for subsequent hit-to-lead optimization, including structure-activity relationship (SAR) studies and preclinical in vivo testing, ultimately paving the way for the development of a novel therapeutic agent.

References

-

Lee, J. H., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 7(8), e44053. Available at: [Link]

-

Christodoulou, M. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7881–7888. Available at: [Link]

-

Vactor, F. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

-

Yeung, K. C. (2006). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research, 66(21), 10221-10224. Available at: [Link]

-

Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work? Patsnap. Available at: [Link]

-

Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research, 53, 19-38. Available at: [Link]

-

Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. International Journal of Molecular Sciences, 24(18), 14309. Available at: [Link]

-

Wang, A., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 706497. Available at: [Link]

-

Zhang, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864941. Available at: [Link]

-

Ramírez-Villalobos, J. M., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules, 28(19), 6825. Available at: [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. Available at: [Link]

-

Zhang, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. Available at: [Link]

-

Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products, 10(307). Available at: [Link]

-

Laitinen, L. (2006). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. University of Helsinki. Available at: [Link]

-

ResearchGate. (n.d.). Selected N-substituted 2-pyridones with biological activity. ResearchGate. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

-

Simoben, C. V., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6545. Available at: [Link]

-

ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. ResearchGate. Available at: [Link]

-

Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 10(4), 307-307. Available at: [Link]

-

Demain, A. L. (2017). Screening and identification of novel biologically active natural compounds. ResearchGate. Available at: [Link]

-

Zhao, L., et al. (2018). Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism. Journal of Agricultural and Food Chemistry, 66(44), 11613-11624. Available at: [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

-

ResearchGate. (n.d.). Kinase inhibitor screening workflow. ResearchGate. Available at: [Link]

-

Al-Burkaan, Z. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. Available at: [Link]

-

Santillan, R. L., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35198-35222. Available at: [Link]

-

Andexer, J. N., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. AMB Express, 6(1), 119. Available at: [Link]

-

Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4415-4424. Available at: [Link]

-

Kubelka, T., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(26), 4415-4424. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 6-Bromo-2-chloropyridin-3-amine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Jesudason, E. P., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 34(3), 101889. Available at: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

-

Bendi, A., et al. (2022). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Mini-Reviews in Organic Chemistry, 19(7), 834-855. Available at: [Link]

-

Funar-Timofei, S., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6586. Available at: [Link]

-

Orlikowska, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. Available at: [Link]

-

Amerigo Scientific. (n.d.). 6-Bromo-2-chloropyridin-3-ol. Amerigo Scientific. Available at: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. benchchem.com [benchchem.com]

- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 20. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. scbt.com [scbt.com]

- 23. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 6-Bromo-3-chloropyridin-2-ol: A Technical Guide for Chemical Researchers

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery and development, the pyridin-2-one moiety stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, 6-Bromo-3-chloropyridin-2-ol emerges as a particularly intriguing building block. The strategic placement of bromo and chloro substituents, coupled with the inherent reactivity of the pyridin-2-ol system, offers a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides an in-depth exploration of 6-Bromo-3-chloropyridin-2-ol, catering to researchers, scientists, and professionals in the field of drug development. While specific literature on this exact compound is emerging, this paper will leverage established principles of heterocyclic chemistry to elucidate its physicochemical properties, propose a logical synthetic pathway, and explore its potential reactivity and applications. By understanding the nuances of this molecule, researchers can unlock its potential in crafting the next generation of innovative medicines.

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis. For 6-Bromo-3-chloropyridin-2-ol (CAS No. 1393550-81-6), the following properties are foundational.[1][2]

| Property | Value | Source |

| CAS Number | 1393550-81-6 | [1][2] |

| Molecular Formula | C₅H₃BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Likely soluble in polar organic solvents | Inferred |

Note: Some data is inferred from structurally similar compounds due to limited specific literature.

The presence of both bromine and chlorine atoms significantly influences the molecule's reactivity, offering orthogonal handles for selective chemical transformations.[3] The pyridin-2-ol tautomer is generally favored over its 2-hydroxypyridine form.

Proposed Synthesis of 6-Bromo-3-chloropyridin-2-ol: A Step-by-Step Protocol

While a definitive, published synthesis for 6-Bromo-3-chloropyridin-2-ol is not widely available, a plausible and efficient route can be designed based on well-established reactions in pyridine chemistry. The following multi-step synthesis is proposed, starting from commercially available materials.

Caption: Proposed synthetic pathway for 6-Bromo-3-chloropyridin-2-ol.

Detailed Experimental Protocol:

Step 1: Nitration of 2-Amino-6-bromopyridine

-

To a cooled (0 °C) solution of concentrated sulfuric acid, add 2-amino-6-bromopyridine portion-wise, ensuring the temperature remains below 10 °C.

-

Slowly add a mixture of concentrated sulfuric acid and nitric acid dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6-bromo-2-nitropyridine.

Step 2: Reduction of 6-Bromo-2-nitropyridine

-

In a round-bottom flask, suspend 6-bromo-2-nitropyridine in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 6-bromo-pyridin-2-amine, which can be purified by column chromatography.

Step 3: Diazotization and Hydrolysis to 6-Bromopyridin-2-ol

-

Dissolve 6-bromo-pyridin-2-amine in an aqueous solution of sulfuric acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Gently warm the mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 6-bromopyridin-2-ol.

Step 4: Regioselective Chlorination

-

Dissolve 6-bromopyridin-2-ol in a suitable solvent such as acetonitrile or DMF.

-

Add N-chlorosuccinimide (NCS) in one portion.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford 6-Bromo-3-chloropyridin-2-ol.

Reactivity and Synthetic Applications: A Chemist's Perspective

The chemical behavior of 6-Bromo-3-chloropyridin-2-ol is dictated by its distinct functional groups, making it a versatile intermediate for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the halogen substituents and the ring nitrogen, makes the molecule susceptible to nucleophilic attack.[3] The chlorine atom at the 3-position and the bromine atom at the 6-position are both potential leaving groups in SNAr reactions. Generally, the halogen at the 2- or 6-position of a pyridine ring is more activated towards nucleophilic substitution.[4]

Caption: Potential nucleophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Both the C-Br and C-Cl bonds can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[3] The C-Br bond is generally more reactive than the C-Cl bond in these transformations, allowing for selective functionalization. This differential reactivity is a powerful tool for sequential, site-selective modifications.

Caption: Selective cross-coupling at the C-Br bond.

Applications in Drug Discovery and Development

The 2-pyridone scaffold is a key component in numerous FDA-approved drugs and clinical candidates, often acting as a bioisostere for amides or exhibiting unique biological activities.[5] Derivatives of functionalized pyridin-2-ols are being investigated for a wide range of therapeutic targets, including kinases, phosphatases, and G-protein coupled receptors. The synthetic handles present on 6-Bromo-3-chloropyridin-2-ol make it an ideal starting material for generating diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

6-Bromo-3-chloropyridin-2-ol represents a promising and versatile building block for synthetic and medicinal chemists. While specific literature on this compound is limited, its synthesis and reactivity can be confidently predicted based on established principles of heterocyclic chemistry. The strategic arrangement of its functional groups allows for a wide array of chemical transformations, paving the way for the creation of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable intermediate in their drug discovery endeavors.

References

A comprehensive list of references will be compiled upon the availability of more specific literature for 6-Bromo-3-chloropyridin-2-ol. The information presented is based on general knowledge of organic chemistry and data from the following sources:

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 2. 1393550-81-6|6-Bromo-3-chloropyridin-2-ol|6-Bromo-3-chloropyridin-2-ol|-范德生物科技公司 [bio-fount.com]

- 3. nbinno.com [nbinno.com]

- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rationale for a Computational Approach

An In-Depth Technical Guide to the Theoretical Investigation of 6-Bromo-3-chloropyridin-2-ol

Executive Summary

This technical guide provides a comprehensive theoretical framework for the study of 6-Bromo-3-chloropyridin-2-ol, a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. By explaining the causality behind each computational choice, this guide serves as both a protocol for direct application and an educational resource on the predictive power of modern theoretical chemistry. We will explore its molecular geometry, the critical concept of pyridin-2-ol/pyridin-2-one tautomerism, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated spectroscopic profiles (IR, NMR, UV-Vis). These theoretical insights are invaluable for predicting reactivity, stability, and intermolecular interactions, thereby guiding rational synthetic design and accelerating the development of novel functional molecules.

Halogenated pyridin-2-ol and its tautomeric pyridin-2-one form are privileged structures in drug discovery, appearing in a wide array of biologically active compounds. The introduction of bromine and chlorine atoms onto this scaffold can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. 6-Bromo-3-chloropyridin-2-ol represents a novel, yet uncharacterized, member of this family.

Before committing to potentially complex and costly synthetic routes, a thorough theoretical investigation provides indispensable foresight. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful balance of accuracy and efficiency for predicting molecular characteristics.[1] This in silico approach allows us to:

-

Determine the most stable tautomeric form and three-dimensional structure.

-

Identify sites of chemical reactivity, guiding functionalization strategies.

-

Predict spectroscopic fingerprints (IR, NMR, UV-Vis) to aid in the characterization of the synthesized compound.

-

Evaluate electronic properties that govern intermolecular interactions and potential biological activity.

This guide details the theoretical protocols necessary to build a complete computational profile of 6-Bromo-3-chloropyridin-2-ol, grounding each step in established scientific principles and validated methodologies from studies on analogous systems.[2][3]

Core Computational Methodology: A Validated Protocol

The foundation of a reliable theoretical study is a well-chosen computational method. This protocol is designed to be a self-validating system; its predictions can be directly tested against future experimental data.

The Choice of Density Functional Theory (DFT)

For organic molecules of this size, DFT has become the standard for its robust performance in predicting geometries, vibrational frequencies, and electronic properties.[1] We select the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP is widely recognized for its excellent results for a broad range of chemical systems.[2][4] This functional will be paired with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electronic structure of molecules containing second- and third-row elements like chlorine and bromine.[2] All calculations would be performed using a standard quantum chemistry software package like Gaussian.

Step-by-Step Computational Workflow

-

Structure Optimization: The initial molecular structure of both the pyridin-2-ol and pyridin-2-one tautomers of 6-Bromo-3-chloropyridine are drawn. A full geometry optimization is then performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

-

Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also yield the predicted infrared (IR) and Raman spectra.[4]

-

Property Calculation: Using the optimized stable geometry, further calculations are performed to determine key electronic and spectroscopic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and electronic transitions via Time-Dependent DFT (TD-DFT).[2][3]

Predicted Molecular and Electronic Properties

Molecular Geometry and Tautomeric Stability

A crucial aspect of pyridin-2-ol chemistry is its existence in equilibrium with its pyridin-2-one tautomer. DFT calculations allow for the precise determination of the total electronic energy of both forms. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant species. For the related 3-bromo-2-hydroxypyridine, the hydroxyl form is found to be more stable.[2] A similar outcome is anticipated here, but must be confirmed by calculation. The optimized geometric parameters (bond lengths and angles) for the most stable tautomer provide the definitive three-dimensional structure of the molecule.

| Parameter | Predicted Value (Å or °) | Description |

| C-Br Bond Length | Value from DFT | Reflects the strength of the carbon-bromine bond. |

| C-Cl Bond Length | Value from DFT | Reflects the strength of the carbon-chlorine bond. |

| O-H Bond Length | Value from DFT | Characteristic of the hydroxyl group in the pyridinol form. |

| C=O Bond Length | Value from DFT | Characteristic of the carbonyl in the pyridinone form. |

| C-N-C Bond Angle | Value from DFT | Defines the geometry of the pyridine ring at the nitrogen atom. |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[1][5]

| Descriptor | Predicted Value (eV) | Significance |

| EHOMO | Value from DFT | Energy of the highest occupied molecular orbital. |

| ELUMO | Value from DFT | Energy of the lowest unoccupied molecular orbital. |

| ΔE (LUMO-HOMO) | Value from DFT | Indicator of chemical reactivity and kinetic stability.[6] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule.[7] It is invaluable for predicting how a molecule will interact with other species.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack and are favorable for hydrogen bond accepting.[2][7]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms. These are sites prone to nucleophilic attack.

-

Green Regions: Represent neutral electrostatic potential.

For 6-Bromo-3-chloropyridin-2-ol, negative potential is expected near the oxygen and nitrogen atoms, making them key sites for interaction with biological receptors. The MEP analysis provides a predictive map of reactivity for chemical modification and for understanding non-covalent interactions like hydrogen and halogen bonding.[8]

Simulated Spectroscopic Profiles for Experimental Validation

A key strength of DFT is its ability to predict spectroscopic data, which can later be used to confirm the identity and purity of a synthesized compound.

Vibrational Analysis (FT-IR and Raman)

DFT frequency calculations provide a list of vibrational modes and their corresponding frequencies and intensities, effectively simulating the FT-IR and Raman spectra.[9] Key predicted vibrational bands for 6-Bromo-3-chloropyridin-2-ol would include:

-

O-H stretch: A strong, broad band characteristic of the hydroxyl group.

-

C=C and C=N ring stretches: A series of bands typical for the pyridine ring.

-

C-Cl stretch: Vibrations associated with the chloro substituent.

-

C-Br stretch: Vibrations associated with the bromo substituent.

Comparing the calculated spectrum to an experimental one is a powerful method for structural confirmation. A red shift in the N-H stretching frequency in an experimental solid-state spectrum, for example, can confirm the formation of intermolecular hydrogen bonds predicted by theory.[4]

NMR Spectral Analysis

The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable technique for predicting the ¹H and ¹³C NMR chemical shifts. The calculated shifts (relative to a standard like Tetramethylsilane, TMS) provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of each peak to a specific nucleus in the molecule. This is a crucial step in the unequivocal structural elucidation of novel compounds.[10][11]

Electronic Absorption (UV-Vis) Spectroscopy

By employing Time-Dependent DFT (TD-DFT), it is possible to calculate the electronic transition energies and oscillator strengths.[3] This information is used to simulate the UV-Vis absorption spectrum, predicting the maximum absorption wavelength (λmax). The analysis also reveals the nature of the electronic transitions, such as π → π* or n → π*, which provides insight into the molecule's electronic structure and potential photophysical properties.[2]

Implications for Research and Drug Development

The theoretical data generated through this comprehensive DFT study provides actionable intelligence for chemists and pharmacologists:

-

Guidance for Synthesis: The MEP map identifies the most nucleophilic and electrophilic sites, suggesting how the molecule might react and guiding the design of synthetic routes for further derivatization.

-

Structure-Activity Relationship (SAR) Insights: Understanding the molecule's 3D geometry and electronic charge distribution is the first step in building SAR models. The optimized structure serves as a high-quality input for molecular docking simulations to predict binding modes and affinities with protein targets.[2]

-

Analytical Reference: The predicted spectroscopic data serves as a benchmark for confirming the successful synthesis and purification of 6-Bromo-3-chloropyridin-2-ol.

Conclusion

While experimental synthesis and characterization remain the ultimate proof, the theoretical study of 6-Bromo-3-chloropyridin-2-ol, as outlined in this guide, is an essential and cost-effective preliminary step. By leveraging the predictive power of Density Functional Theory, researchers can gain a deep understanding of the molecule's fundamental properties before entering the lab. This in silico approach provides a robust foundation of structural, electronic, and spectroscopic knowledge, enabling a more rational, efficient, and targeted approach to the design and development of new chemical entities for a wide range of scientific applications.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-Chloro-2-oxindole: X-ray and DFT-calculated study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 6-Bromo-3-chloropyridin-2-ol in Organic Solvents

Abstract